molecular formula C20H19ClN2OS2 B12137706 2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12137706
M. Wt: 403.0 g/mol
InChI Key: PGQHALWDVFPETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl sulfanyl group, a prop-2-en-1-yl group, and a tetrahydrobenzothieno pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Core: The initial step involves the formation of the benzothieno core through cyclization reactions.

    Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorobenzyl group is introduced to the benzothieno core.

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biology: It is used in biological studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-yl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H19ClN2OS2

Molecular Weight

403.0 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H19ClN2OS2/c1-2-10-23-19(24)17-15-8-3-4-9-16(15)26-18(17)22-20(23)25-12-13-6-5-7-14(21)11-13/h2,5-7,11H,1,3-4,8-10,12H2

InChI Key

PGQHALWDVFPETG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC4=C2CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.